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Technical Support Center: S2101 Imaging
Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals involved in

the S2101 clinical trial. The aim is to ensure accurate and consistent response assessment

through refined imaging protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary imaging modalities and response assessment criteria for the S2101
trial?

A1: The S2101 trial primarily utilizes Computed Tomography (CT) for tumor assessment. For

patients with melanoma, CT scans of the chest, abdomen, and pelvis are required. For those

with Head and Neck Squamous Cell Carcinoma (HNSCC), CT scans of the neck and chest are

mandated.[1][2] The response assessment is conducted according to the Response Evaluation

Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1]

Q2: How are "target lesions" and "non-target lesions" defined and selected in S2101 according

to RECIST 1.1?
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A2: In S2101, as per RECIST 1.1 guidelines, up to five of the largest and most reproducibly

measurable lesions are selected as "target lesions," with a maximum of two lesions per organ.

To qualify as measurable, solid lesions must have a longest diameter of at least 10 mm, and

lymph nodes must have a short axis of at least 15 mm. All other identifiable lesions are

classified as "non-target lesions" and are monitored qualitatively.

Q3: What constitutes "progressive disease" (PD) under RECIST 1.1 in the context of the S2101
trial?

A3: In the S2101 trial, Progressive Disease (PD) is defined by one or more of the following

RECIST 1.1 criteria:

A 20% increase in the sum of the diameters of target lesions, with an absolute increase of at

least 5 mm from the nadir (smallest recorded sum).

The appearance of one or more new lesions.

Unequivocal progression of non-target lesions.

Q4: Can imaging from different scanner models or institutions be used for S2101 participants?

A4: While it is highly recommended to maintain consistency in imaging equipment and

protocols for each patient throughout the trial, multi-center trials like S2101 often involve

different scanner models. To mitigate variability, it is crucial to standardize key acquisition and

reconstruction parameters as much as possible across all sites.

Troubleshooting Guides
This section addresses specific issues that may arise during imaging acquisition and analysis

for the S2101 trial.

Issue 1: Inconsistent Lesion Measurement
Problem: Significant variability in lesion measurements between different time points or

readers.

Cause:
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Poorly defined lesion boundaries.

Inconsistent application of measurement tools.

Changes in patient positioning or slice thickness between scans.

Solution:

Protocol Adherence: Strictly follow the RECIST 1.1 guidelines for measuring the longest

diameter of solid lesions and the short axis of lymph nodes.

Consistent Slice Thickness: It is strongly recommended to use a slice thickness of 5 mm

or less.

Image Review: When uncertainty arises, a consensus reading by two or more radiologists

is recommended.

Software Calibration: Ensure that the measurement tools in the viewing software are

properly calibrated.

Issue 2: Imaging Artifacts Obscuring Lesions
Problem: The presence of artifacts in CT images makes it difficult to accurately identify and

measure lesions.

Common Artifacts & Solutions:

Motion Artifacts: Caused by patient movement, resulting in blurring or ghosting.

Solution: Properly immobilize and instruct the patient before the scan. Use the fastest

possible scan time.

Beam Hardening: Appears as dark streaks or bands between dense objects (e.g., bone,

contrast agent).

Solution: Use of iterative reconstruction algorithms and, if possible, dual-energy CT can

help mitigate these artifacts.
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Metal Artifacts: Severe streaking caused by metallic implants.

Solution: Utilize metal artifact reduction (MAR) software if available. Angling the gantry

may also help.

Issue 3: Difficulty in Identifying New Lesions
Problem: Ambiguity in determining if a newly observed lesion is a true new lesion or a

previously undetected one.

Solution:

Careful Comparison: Meticulously compare the current scan with the baseline and all prior

scans.

Multi-planar Reconstruction: Utilize sagittal and coronal reformats to confirm the presence

and location of the lesion in three dimensions.

Expert Consultation: If uncertainty persists, consult with an experienced radiologist. A

follow-up scan may be necessary to confirm persistence and growth.

Quantitative Data Summary
The following tables provide an illustrative summary of response assessment data, as would be

collected in the S2101 trial. Note: The data presented here is for illustrative purposes only and

does not represent actual results from the S2101 trial.

Table 1: Illustrative RECIST 1.1 Response in S2101 Melanoma Cohort
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Patient ID

Baseline
Sum of
Diameter
s (mm)

Nadir
Sum of
Diameter
s (mm)

Current
Sum of
Diameter
s (mm)

Percent
Change
from
Baseline

Percent
Change
from
Nadir

RECIST
1.1
Category

S2101-M-

001
125 80 85 -32% +6.3%

Partial

Response

(PR)

S2101-M-

002
98 98 110 +12.2% +12.2%

Stable

Disease

(SD)

S2101-M-

003
150 110 140 -6.7% +27.3%

Progressiv

e Disease

(PD)

S2101-M-

004
85 0 0 -100% N/A

Complete

Response

(CR)

Table 2: Illustrative RECIST 1.1 Response in S2101 HNSCC Cohort
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Patient ID

Baseline
Sum of
Diameter
s (mm)

Nadir
Sum of
Diameter
s (mm)

Current
Sum of
Diameter
s (mm)

Percent
Change
from
Baseline

Percent
Change
from
Nadir

RECIST
1.1
Category

S2101-H-

001
75 50 55 -26.7% +10%

Stable

Disease

(SD)

S2101-H-

002
60 35 30 -50% -14.3%

Partial

Response

(PR)

S2101-H-

003
90 90 115 +27.8% +27.8%

Progressiv

e Disease

(PD)

S2101-H-

004
110 70 70 -36.4% 0%

Partial

Response

(PR)

Experimental Protocols
Protocol 1: Baseline Tumor Assessment

Imaging Modality: Multi-detector CT (MDCT) is the required imaging modality.

Scan Coverage:

Melanoma: Chest, Abdomen, Pelvis.

HNSCC: Neck, Chest.

Contrast Administration: Intravenous contrast is mandatory unless contraindicated.

Slice Thickness: A slice thickness of 5 mm or less is strongly recommended.

Lesion Identification: All sites of disease are to be identified and documented.

Target Lesion Selection:
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Select up to 5 target lesions (maximum of 2 per organ).

Measurable lesions are defined as ≥10 mm in the longest diameter for non-nodal lesions

and ≥15 mm in the short axis for nodal lesions.

Record the measurements of all target lesions.

Non-Target Lesion Documentation: All other lesions should be documented as non-target

and followed qualitatively.

Protocol 2: Follow-up Tumor Assessment
Imaging Modality and Parameters: All follow-up scans should be performed using the same

imaging modality, contrast protocol, and ideally the same scanner as the baseline scan.

Scan Coverage: The scan coverage should be identical to the baseline scan.

Target Lesion Measurement:

Measure and record the same target lesions identified at baseline.

Calculate the sum of the diameters of all target lesions.

Non-Target Lesion Assessment: Qualitatively assess all non-target lesions and document as

"disappeared," "no change," or "unequivocal progression."

New Lesion Identification: Systematically search for and document any new lesions.

Response Evaluation: Based on the changes in target lesions, non-target lesions, and the

presence of new lesions, assign a RECIST 1.1 response category (CR, PR, SD, PD).

Visualizations
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S2101 RECIST 1.1 Response Assessment Workflow

Baseline Assessment

Follow-up Assessment

Response Evaluation

Perform Baseline CT Scan
(Chest/Abdomen/Pelvis or Neck/Chest)

Identify All Lesions

Select Target Lesions (Max 5)
(≥10mm solid, ≥15mm LN) Document Non-Target Lesions

Measure & Sum Diameters of Target Lesions

Calculate % Change in Sum of Diameters

Baseline Sum

Perform Follow-up CT Scan
(Identical Protocol)

Remeasure Target Lesions Assess Non-Target Lesions Check for New Lesions

Assign RECIST 1.1 Category
(CR, PR, SD, PD)

Click to download full resolution via product page

Caption: S2101 RECIST 1.1 imaging response assessment workflow.
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Caption: Simplified signaling pathways of Cabozantinib and Nivolumab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Refining imaging protocols for accurate response
assessment in S2101]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583422#refining-imaging-protocols-for-accurate-
response-assessment-in-s2101]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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